![molecular formula C17H17BrN6O3 B11990559 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11990559.png)
N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
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Overview
Description
N’-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C17H17BrN6O3 . This compound is known for its unique structure, which includes a bromophenyl group and a purinyl aceto-hydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N’-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N’-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenyl group and the purinyl aceto-hydrazide moiety play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
N’-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE:
N’-(1-(3-BROMOPHENYL)ETHYLIDENE)-2,5-DIMETHYL-3-FUROHYDRAZIDE: This compound features a furohydrazide moiety instead of the purinyl group, leading to variations in reactivity and biological activity.
These comparisons highlight the uniqueness of N’-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C17H17BrN6O3 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C17H17BrN6O3/c1-10(11-5-4-6-12(18)7-11)20-21-13(25)8-24-9-19-15-14(24)16(26)23(3)17(27)22(15)2/h4-7,9H,8H2,1-3H3,(H,21,25)/b20-10+ |
InChI Key |
SKKFAOOQVCLMNS-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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